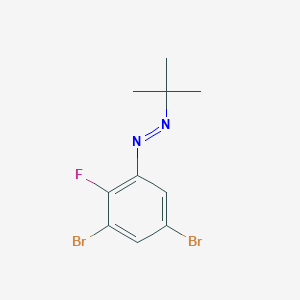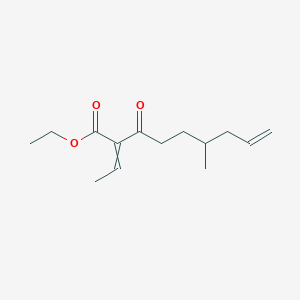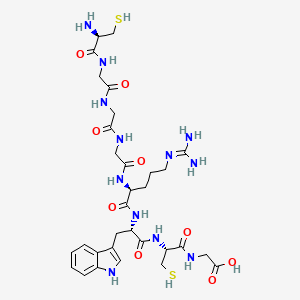
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is a polycyclic organic compound that belongs to the class of benzopyrans Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol typically involves the condensation of phenol derivatives with acetylacetone under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit lipid peroxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylchroman: Similar in structure but lacks the phenyl group at the 7-position.
2,2-Dimethyl-5,7-dimethoxy-6-acetyl-2H-1-benzopyran: Contains additional methoxy and acetyl groups, leading to different chemical properties.
4H-1-Benzopyran-4-one: A flavone derivative with distinct biological activities.
Uniqueness
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group at the 7-position and hydroxyl group at the 5-position contribute to its unique properties compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
923019-36-7 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2,2-dimethyl-7-phenylchromen-5-ol |
InChI |
InChI=1S/C17H16O2/c1-17(2)9-8-14-15(18)10-13(11-16(14)19-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
Clé InChI |
VBYFPAWCHSXPAS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(C=C(C=C2O1)C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)



